6-Nitroveratraldehyde

Vue d'ensemble

Description

Applications De Recherche Scientifique

2,3-Dimethyl-2,3-dinitrobutane has several scientific research applications:

Chemistry: Used as a model compound in studies of nitration and reduction reactions.

Biology: Employed in the development of detection systems for explosive materials.

Mécanisme D'action

Target of Action

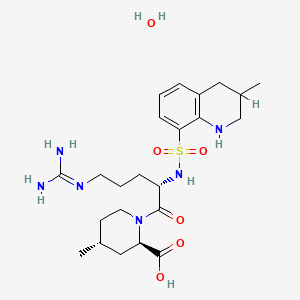

6-Nitroveratraldehyde is a photolabile H+-donor . It has been used in the preparation of no-carrier-added 6-18F-fluoro-L-dopa, a fundamental tracer for cerebral positron emission tomography studies of the dopaminergic system in humans . It has also been used in the synthesis of o-nitroaryl-bis(5-methylfur-2-yl)methanes, versatile synthons for the synthesis of nitrogen-containing heterocycles .

Mode of Action

The compound releases acid when excited at 405 nm . This property allows it to be used in fluorescence imaging, in conjunction with pH-sensitive fluorescent probes, to study various biological processes .

Biochemical Pathways

This compound is involved in the non-homologous end-joining (NHEJ) pathway of double-stranded DNA break (DSB) repair . This pathway is crucial for maintaining genomic stability and preventing mutations that can lead to diseases such as cancer .

Pharmacokinetics

It is known to be insoluble in water but soluble to 25 mm in ethanol with gentle warming and to 100 mm in dmso . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific applications. For instance, when used in the preparation of no-carrier-added 6-18F-fluoro-L-dopa, it contributes to the production of a tracer that can be used to study the dopaminergic system in humans via positron emission tomography .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is air and light sensitive, and should be stored away from air, light, and oxidizing agents . Furthermore, its solubility in different solvents suggests that its action could be influenced by the chemical environment in which it is used .

Analyse Biochimique

Biochemical Properties

6-Nitroveratraldehyde interacts with various biomolecules in biochemical reactions. It acts as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) activity . DNA-PK is an enzyme involved in the non-homologous end-joining (NHEJ) pathway of double-stranded DNA break (DSB) repair . The nature of these interactions involves the inhibition of DNA-PK activity, thereby affecting the DNA repair process .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on DNA repair processes. By inhibiting DNA-PK activity, it affects the NHEJ pathway of DSB repair . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically DNA-PK. It acts as an inhibitor of this enzyme, thereby affecting the NHEJ pathway of DSB repair . This can lead to changes in gene expression as the DNA repair process is integral to maintaining genomic stability .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,3-diméthyl-2,3-dinitrobutane implique la nitration du 2,3-diméthylbutane. Une méthode courante consiste à ajouter de l'acétone, de l'eau et un catalyseur dans un réacteur à température ambiante. L'ammoniaque et le peroxyde d'hydrogène sont ensuite ajoutés au système réactionnel à une température de 60 à 90 degrés Celsius sous agitation. Le pH du système est maintenu entre 8 et 10. Une fois la réaction terminée, le mélange est refroidi et le catalyseur est éliminé par filtration ou séparation centrifuge. La solution résultante est évaporée pour éliminer l'acétone, et le produit est obtenu par refroidissement et filtration .

Méthodes de production industrielle

La production industrielle de 2,3-diméthyl-2,3-dinitrobutane suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir la sécurité et l'efficacité. L'utilisation de matières premières non toxiques et de conditions de traitement douces rend la production industrielle de 2,3-diméthyl-2,3-dinitrobutane réalisable et rentable .

Analyse Des Réactions Chimiques

Types de réactions

Le 2,3-diméthyl-2,3-dinitrobutane subit diverses réactions chimiques, notamment :

Oxydation : Le 2,3-diméthyl-2,3-dinitrobutane peut être oxydé dans des conditions spécifiques pour former différents composés nitro.

Réduction : La réduction du 2,3-diméthyl-2,3-dinitrobutane peut conduire à la formation d'amines et d'autres produits réduits.

Substitution : Le 2,3-diméthyl-2,3-dinitrobutane peut subir des réactions de substitution où les groupes nitro sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le dihydrogène sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers composés nitro, amines et dérivés substitués du 2,3-diméthylbutane.

Applications de recherche scientifique

Le 2,3-diméthyl-2,3-dinitrobutane a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études de réactions de nitration et de réduction.

Biologie : Employé dans le développement de systèmes de détection de matières explosives.

Mécanisme d'action

Le mécanisme d'action du 2,3-diméthyl-2,3-dinitrobutane implique sa capacité à subir une photolyse, où il absorbe la lumière et se décompose en molécules plus petites. Cette propriété est exploitée dans les systèmes de détection d'explosifs, où la présence de 2,3-diméthyl-2,3-dinitrobutane peut être détectée par ses produits photolytiques . Les cibles moléculaires et les voies impliquées dans son action comprennent les groupes nitro, qui sont hautement réactifs et peuvent subir diverses transformations chimiques.

Comparaison Avec Des Composés Similaires

Le 2,3-diméthyl-2,3-dinitrobutane est unique en raison de sa grande sensibilité et de sa volatilité, ce qui en fait un taggant de détection idéal pour les explosifs. Des composés similaires comprennent :

2,4-Dinitrotoluène (DNT) : Utilisé comme taggant de détection, mais moins sensible que le 2,3-diméthyl-2,3-dinitrobutane.

Nitroglycérine : Hautement explosive et utilisée dans la dynamite, mais pas comme taggant.

Trinitrotoluène (TNT) : Explosif couramment utilisé, mais pas utilisé comme taggant de détection.

L'unicité du 2,3-diméthyl-2,3-dinitrobutane réside dans sa capacité à être détecté à des concentrations extrêmement faibles, ce qui le rend très efficace pour la détection d'explosifs .

Propriétés

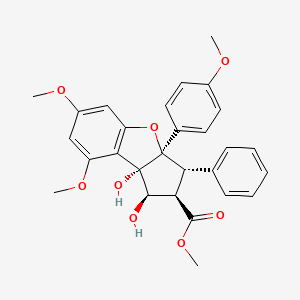

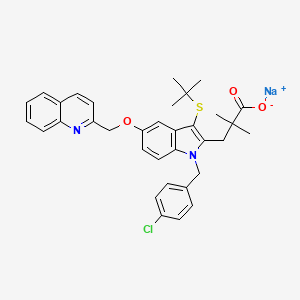

IUPAC Name |

4,5-dimethoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSPWKXREVSQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174268 | |

| Record name | 6-Nitroveratraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Acros Organics MSDS] | |

| Record name | 6-Nitroveratraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20357-25-9 | |

| Record name | DMNB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroveratraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20357-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitroveratraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroveratraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Nitroveratraldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V2SVJ99E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 6-nitroveratraldehyde?

A1: this compound (full chemical name: 2,3-Dimethoxy-6-nitrobenzaldehyde) is an aromatic compound featuring a benzaldehyde core structure. While its molecular formula and weight are not explicitly mentioned in the provided abstracts, they can be deduced as C9H9NO5 and 211.17 g/mol, respectively, from its structure. Spectroscopic data, such as NMR or IR spectra, are not provided in the abstracts.

Q2: How is this compound used in organic synthesis?

A2: this compound is a versatile building block in organic synthesis. It readily undergoes Knoevenagel condensation with compounds like 2-cyanoacetamide []. Additionally, it serves as a starting material for synthesizing various heterocyclic compounds, including indoles, cinnolines, and benzothiazine-3,1 derivatives [].

Q3: Can this compound be used in the development of photocontrolled drug delivery systems?

A3: Yes, a thioacetal ortho-nitrobenzaldehyde (TNB) photocage, synthesized from this compound, has been successfully employed for the photocontrolled release of doxorubicin (Dox) []. This approach demonstrates the potential of this compound derivatives in designing light-activated drug delivery systems.

Q4: How is this compound utilized in the synthesis of radiotracers?

A4: this compound serves as a crucial precursor in the multi-step synthesis of 6-[18F]fluoro-L-DOPA (6-FDOPA), a radiotracer used in Positron Emission Tomography (PET) imaging [, ]. The synthesis involves the initial introduction of the [18F] label to this compound to form 6-[18F]fluoroveratraldehyde [].

Q5: What factors influence the yield of 6-[18F]fluoroveratraldehyde synthesis from this compound?

A5: Research has shown that the yield of 6-[18F]fluoroveratraldehyde is significantly affected by reaction parameters such as solvent, concentration of this compound, temperature, and reaction time []. Optimization of these parameters can lead to improved yields of this important radiolabeling precursor.

Q6: Are there any colorimetric applications of this compound derivatives?

A6: Yes, an azine derivative synthesized from this compound functions as a colorimetric and fluorometric "turn-off" chemosensor for formaldehyde detection []. This sensor exhibits a distinct color change from yellow to red upon interaction with formaldehyde, showcasing the potential of this compound-based compounds in sensing applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.